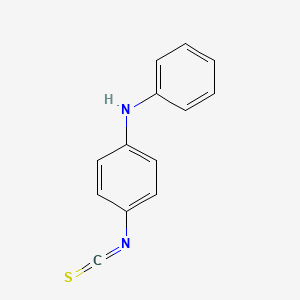

4-isothiocyanato-N-phenylaniline

Overview

Description

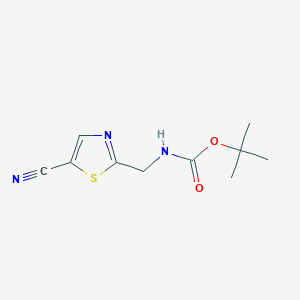

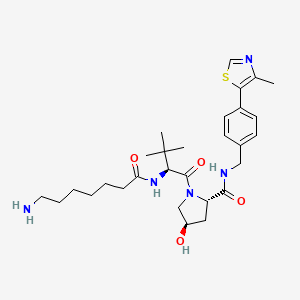

4-isothiocyanato-N-phenylaniline is a chemical compound with the molecular formula C13H10N2S . It has a molecular weight of 226.30 g/mol . The IUPAC name for this compound is 4-isothiocyanato-N-phenylaniline .

Synthesis Analysis

Isothiocyanates (ITCs) are typically prepared using amines and highly toxic reagents such as thiophosgene, its derivatives, or CS2 . A novel synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate .Molecular Structure Analysis

The molecular structure of 4-isothiocyanato-N-phenylaniline consists of 16 heavy atoms . The InChI representation of the molecule isInChI=1S/C13H10N2S/c16-10-14-11-6-8-13 (9-7-11)15-12-4-2-1-3-5-12/h1-9,15H . Chemical Reactions Analysis

Isothiocyanates are known for their high and versatile reactivity, making them widely used as intermediates in organic synthesis . They can be produced from amines and carbon disulfide without using toxic and expensive reagents .Physical And Chemical Properties Analysis

4-isothiocyanato-N-phenylaniline has a topological polar surface area of 56.5 Ų . It has a rotatable bond count of 3 . The exact mass of the compound is 226.05646950 g/mol .Scientific Research Applications

- Isothiocyanates (ITCs) , including 4-phenylisothiocyanate, serve as essential intermediates in organic synthesis. Researchers use them to create complex molecules due to their versatile reactivity .

- In medicinal chemistry, ITCs exhibit biological activity and are found in natural products and pharmaceutical ingredients. Their potential as drug candidates warrants further exploration .

- 4-Phenylisothiocyanate is employed as a chemoselective electrophile in bioconjugate reactions. Its tolerance toward aqueous conditions makes it valuable for linking biomolecules in research and diagnostics .

- Alkyl isothiocyanates, including 4-phenylisothiocyanate, have pharmacological relevance. They provide synthetic handles for functional groups, such as thioureas, and can be used in drug development .

- Isothiocyanates are the biologically active degradation products of glucosinolates, which are secondary metabolites found in certain plants (mainly from the Brassicaceae family). These compounds play a role in plant defense and have potential health benefits .

- Researchers explore the use of isothiocyanates in chemical sensors and detectors. Their reactivity with specific analytes can lead to sensitive and selective detection methods .

- The efficient synthesis method involving 4-phenylisothiocyanate and corresponding amines, using dimethylbenzene as a solvent, has the potential for industrial production of intricate isothiocyanates. It offers advantages such as low toxicity, safety, and simplicity of operation .

Organic Synthesis and Medicinal Chemistry

Bioconjugate Chemistry

Pharmacological Applications

Glucosinolate Degradation Products

Chemical Sensors and Detectors

Industrial Production of Complex Isothiocyanates

Mechanism of Action

Target of Action

Isothiocyanates, such as 4-isothiocyanato-N-phenylaniline, are biologically active molecules found in several natural products and pharmaceutical ingredients . They are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . Isothiocyanates are known to target various biochemical pathways and have demonstrated diverse bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .

Mode of Action

The mode of action of isothiocyanates involves their interaction with their targets, leading to various changes. For instance, they are known to exert their antimicrobial properties by triggering pathways inducing heat shock and oxidative stress response, protein aggregation, and dysfunction of energy metabolism, leading to bacterial death . .

Biochemical Pathways

Isothiocyanates affect various biochemical pathways. They are known to inhibit carcinogen metabolism by drug-metabolizing enzymes, induce apoptosis of cancer cells, and inhibit cell cycle . .

Pharmacokinetics

The pharmacokinetics of isothiocyanates have been studied, with features such as linear and first-order absorption, high protein binding, and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . .

Result of Action

The molecular and cellular effects of isothiocyanates’ action include cancer cell apoptosis by upregulation of apoptotic genes, cell cycle arrest at G2/M phase by generation of reactive oxygen species and depletion of intracellular glutathione, downregulation of the estrogen receptor, decrease in sensitivity to estrogen, and inhibition of tumor metastasis . .

Action Environment

The action, efficacy, and stability of isothiocyanates can be influenced by various environmental factors. For instance, the enzyme myrosinase in plants and the microflora in the gastrointestinal tract are responsible for the release of isothiocyanates from glucosinolates after physical damage to cruciferous vegetables (harvesting, cutting, or chewing) and after dietary ingestion, respectively . .

Safety and Hazards

Future Directions

Isothiocyanates are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis . Future research could focus on the potential use of isothiocyanates to replace or support common antibiotics .

properties

IUPAC Name |

4-isothiocyanato-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c16-10-14-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDBCNNOSGFINM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50877103 | |

| Record name | 4-ISOTHIOCYANODIPHENYL AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-isothiocyanato-N-phenylaniline | |

CAS RN |

23246-36-8 | |

| Record name | 4-ISOTHIOCYANODIPHENYL AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50877103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone](/img/structure/B3118108.png)

![1,2,3,4,5,10-Hexahydroazepino[3,4-b]indole](/img/structure/B3118140.png)

![Pyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B3118148.png)